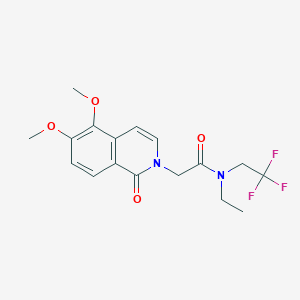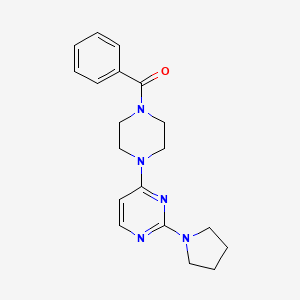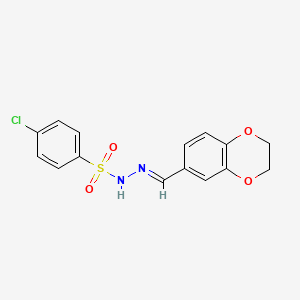
2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide often involves complex reactions. For instance, Van Quaquebeke et al. (2007) described the synthesis of a naphthalimide derivative, highlighting the intricate steps required in synthesizing such complex molecules (Van Quaquebeke et al., 2007).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is typically characterized using various spectroscopic methods. For example, Durgadas et al. (2013) used IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis to fully characterize the structure of a related compound (Durgadas et al., 2013).
Chemical Reactions and Properties
The reactivity of these compounds can be quite varied. Abdallah (2002) explored the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines, demonstrating the diverse chemical reactions these compounds can undergo (Abdallah, 2002).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments. These properties are typically determined through experimental methods.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and toxicity, are crucial for the application of these compounds in various fields. Studies like those conducted by Bardiot et al. (2015) on 2-oxo-morpholin-3-yl-acetamide derivatives provide insights into the chemical behavior of similar compounds (Bardiot et al., 2015).
特性
IUPAC Name |
2-(5,6-dimethoxy-1-oxoisoquinolin-2-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-4-21(10-17(18,19)20)14(23)9-22-8-7-11-12(16(22)24)5-6-13(25-2)15(11)26-3/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKQEFZRUBKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)CN1C=CC2=C(C1=O)C=CC(=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610998.png)

![7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611023.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5611043.png)
![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5611050.png)

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)
